
N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide, also known as DIDS, is a sulfonamide compound that has been widely used in scientific research. It was first synthesized in the 1960s and has since been used in various fields of research, including physiology, pharmacology, and biochemistry.
Mecanismo De Acción
N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide inhibits chloride channels and transporters by binding to a specific site on the protein. The binding of N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide causes a conformational change in the protein, which prevents chloride ions from passing through the channel or transporter. This inhibition of chloride transport can lead to changes in cell volume, membrane potential, and pH.
Biochemical and Physiological Effects:
N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. It can affect the activity of ion channels, transporters, and enzymes. N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide has been shown to inhibit the activity of the Na+/H+ exchanger, which plays a role in regulating intracellular pH. N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide has also been shown to inhibit the activity of the cystic fibrosis transmembrane conductance regulator (CFTR), which is a chloride channel that is mutated in cystic fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide has several advantages for use in lab experiments. It is a potent inhibitor of chloride channels and transporters, making it useful for studying their function. N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide is also relatively stable and easy to handle. However, N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide has some limitations. It can have off-target effects on other ion channels and transporters, which can complicate data interpretation. N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide can also be toxic to cells at high concentrations.
Direcciones Futuras
There are several future directions for research involving N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide. One area of interest is the role of chloride channels and transporters in cancer. N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer therapy. Another area of interest is the development of more selective chloride channel and transporter inhibitors. N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide has off-target effects on other ion channels and transporters, and more selective inhibitors would be useful for studying specific chloride channels and transporters. Finally, there is interest in the development of N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide analogs with improved pharmacokinetic properties.
Métodos De Síntesis
The synthesis of N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-4,5-dicyanoimidazole in the presence of a base such as triethylamine. The reaction produces N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide as a white crystalline solid with a melting point of 213-215°C.
Aplicaciones Científicas De Investigación
N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide has been widely used in scientific research due to its ability to inhibit chloride channels and transporters. It has been used to study the role of chloride channels in various physiological processes such as cell volume regulation, acid-base balance, and synaptic transmission. N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide has also been used to investigate the function of chloride transporters in the kidney, lung, and brain.
Propiedades
Fórmula molecular |
C12H9N5O2S |
|---|---|
Peso molecular |
287.3 g/mol |
Nombre IUPAC |
N-(4,5-dicyano-1H-imidazol-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H9N5O2S/c1-8-2-4-9(5-3-8)20(18,19)17-12-15-10(6-13)11(7-14)16-12/h2-5H,1H3,(H2,15,16,17) |
Clave InChI |
YCKVCWAKQOHOHM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(N2)C#N)C#N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(N2)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)
![4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde](/img/structure/B296012.png)
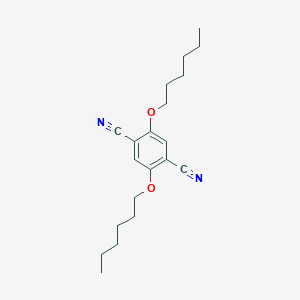
![3-[4-(2-Carboxyvinyl)-2,5-bis(hexyloxy)phenyl]acrylic acid](/img/structure/B296015.png)
![4-[(E)-4-Fluorostyryl]benzonitrile](/img/structure/B296016.png)
![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)
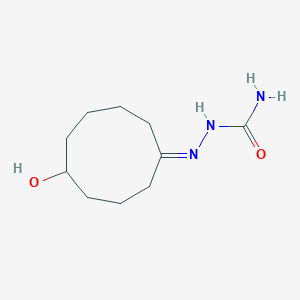
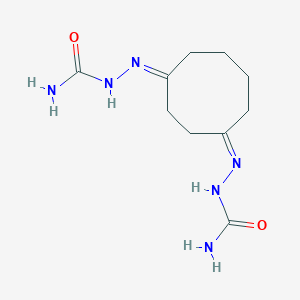
![2-[4-amino-6-(3,5,5-trimethyl-4,5-dihydro-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]-3-(5-{4-nitrophenyl}-2-furyl)acrylonitrile](/img/structure/B296024.png)
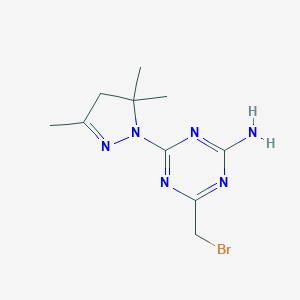
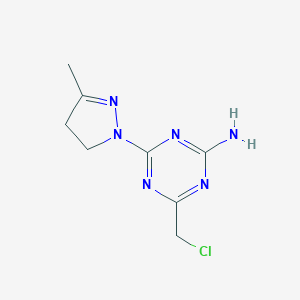
![7-[2-(benzyloxy)phenyl]-14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazole](/img/structure/B296027.png)
![2-(14H-chromeno[2',3':4,5]pyrimido[1,6-a]benzimidazol-7-yl)phenyl octyl ether](/img/structure/B296028.png)
